molecular formula C27H27N3O2 B2528452 1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847161-22-2

1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2528452
CAS RN: 847161-22-2
M. Wt: 425.532
InChI Key: SMFTUNQQJHZKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(m-tolyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidin-2-one group, a benzo[d]imidazol-2-yl group, and an o-tolyloxy group . Each of these groups contributes to the overall properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The o-tolyl group is derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 2-position .

Scientific Research Applications

Synthesis of Antiviral Drugs

Biaryl compounds, which include this compound, are an important class of aromatic compounds used for the synthesis of antiviral drugs .

Synthesis of Antihypertensive Drugs

This compound is a key starting material for the synthesis of antihypertensive drugs. Specifically, o-Tolyl benzonitrile (OTBN), a derivative of this compound, is the common building block for the synthesis of the sartan series of drug molecules (Angiotensin receptor blockers - ARBs), such as candesartan, irbesartan, losartan, tasosartan, and valsartan .

Synthesis of Antifungal Drugs

Similar to its use in antiviral drugs, this compound is also used in the synthesis of antifungal drugs .

Use in Organometallic Catalysts

This compound is used in organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans .

Inhibition and Passivation of Defects in Quasi-Two-Dimensional Perovskites

An organic molecule, 1-(o-tolyl) biguanide, is used to simultaneously inhibit and passivate defects of quasi-two-dimensional perovskites via in situ synchronous crystallization. This molecule not only prevents surface bromine vacancies from forming through hydrogen bonding with the bromine of intermediaries but also passivates surface defects through its interaction with uncoordinated Pb .

Improvement of Electroluminescence Efficiency and Stability

The use of this compound in precursor engineering induced high-efficiency electroluminescence of quasi-two-dimensional perovskites. This has led to a significant reduction in the trap density of quasi-two-dimensional perovskite films, an improvement in the emission efficiency of the film, and consequently, an increase in the operational stability of the corresponding LED .

properties

IUPAC Name

4-[1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-8-7-10-22(16-19)30-18-21(17-26(30)31)27-28-23-11-4-5-12-24(23)29(27)14-15-32-25-13-6-3-9-20(25)2/h3-13,16,21H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFTUNQQJHZKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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